molecular formula C16H12ClN3O2 B2398550 8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide CAS No. 951955-64-9

8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

Cat. No.: B2398550
CAS No.: 951955-64-9
M. Wt: 313.74
InChI Key: XRFHOYDMNIYULU-UHFFFAOYSA-N
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Description

8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the development of efficient purification methods to ensure high yield and purity.

Scientific Research Applications

8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and RNA, inhibiting their replication and transcription processes. It can also interact with enzymes and proteins, disrupting their normal functions and leading to cell death or inhibition of cell growth . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is unique due to the presence of all three functional groups (chloro, hydroxy, and pyridin-2-ylmethyl) on the quinoline scaffold. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

8-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-6-3-5-11-14(13)19-9-12(15(11)21)16(22)20-8-10-4-1-2-7-18-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFHOYDMNIYULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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